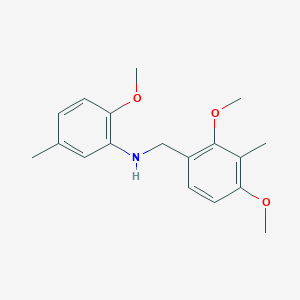
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in the 1960s and has been used in scientific research to study the effects of psychoactive drugs on the brain. The purpose of
Mécanisme D'action
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine acts as a partial agonist at the serotonin 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This increase in neurotransmitter release is responsible for the psychoactive effects of this compound, including altered perception, mood, and thought processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. In addition, this compound has been found to increase the levels of stress hormones such as cortisol and adrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine has been used in scientific research to study the effects of psychoactive drugs on the brain. Its high affinity for the serotonin 5-HT2A receptor makes it a useful tool for studying the role of this receptor in regulating mood, cognition, and perception. However, its psychoactive effects and potential for abuse make it a difficult substance to work with in a laboratory setting.
Orientations Futures
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor, which could have therapeutic applications for a range of psychiatric disorders. Another area of interest is the development of new techniques for studying the effects of psychoactive drugs on the brain, such as brain imaging and electrophysiology. Finally, there is a need for further research into the long-term effects of this compound use on the brain and body, as well as the potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of (2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with nitroethane, followed by reduction with sodium borohydride to produce 2,4-dimethoxy-3-methylamphetamine (Mescaline analogue). The final step involves the reaction of 2,4-dimethoxy-3-methylamphetamine with 2-methoxy-5-methylbenzaldehyde to produce this compound.
Applications De Recherche Scientifique
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine has been used in scientific research to study the effects of psychoactive drugs on the brain. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception. Studies have shown that this compound can induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-methoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-6-8-17(21-4)15(10-12)19-11-14-7-9-16(20-3)13(2)18(14)22-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSCAHIAVRQPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=C(C(=C(C=C2)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
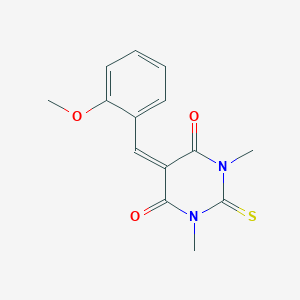
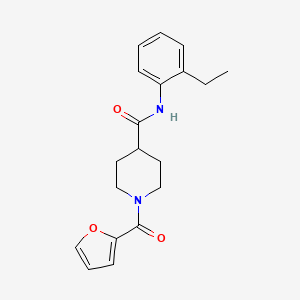
![dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate](/img/structure/B5804853.png)
![methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)
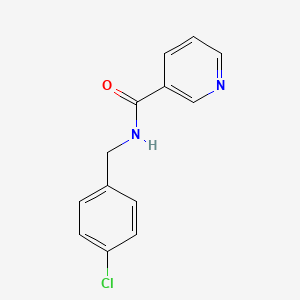
![N-[5-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5804865.png)
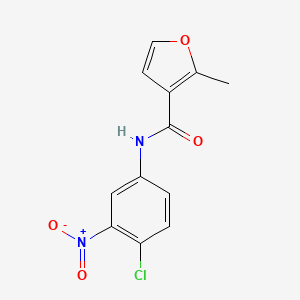
![2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804873.png)